Home > Products > Screening Compounds P94610 > 2-{[1-(Benzenesulfonyl)pyrrolidin-3-yl]oxy}-5-bromopyrimidine
2-{[1-(Benzenesulfonyl)pyrrolidin-3-yl]oxy}-5-bromopyrimidine - 2097934-10-4

2-{[1-(Benzenesulfonyl)pyrrolidin-3-yl]oxy}-5-bromopyrimidine

Catalog Number: EVT-2834865
CAS Number: 2097934-10-4
Molecular Formula: C14H14BrN3O3S
Molecular Weight: 384.25
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

TG100435 ([7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine)

Compound Description: TG100435 is a novel, multi-targeted, orally active protein tyrosine kinase inhibitor. It demonstrates inhibitory activity against Src, Lyn, Abl, Yes, Lck, and EphB4 kinases with Ki values ranging from 13 to 64 nM [, ]. TG100435 is primarily metabolized by flavin-containing monooxygenases (FMOs), particularly FMO3, to its active metabolite TG100855 [, ].

TG100855 ([7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine)

Compound Description: TG100855 is the major active metabolite of TG100435 and is two to nine times more potent than the parent compound in inhibiting tyrosine kinases [, ]. It is primarily formed through N-oxidation of the pyrrolidine ring in TG100435 by FMO enzymes [, ]. Interestingly, TG100855 can be converted back to TG100435 via retroreduction, potentially mediated by cytochrome P450 reductase [].

3-(Azepan-1-yl)propyloxy-linked benzothiazole derivative 4b

Compound Description: This compound is a potent histamine H3 receptor (H3R) ligand with a Ki value of 0.012 μM []. It represents a lead structure in the development of multi-targeted anti-Alzheimer's disease agents.

(R)-4-((R)-1-((6-(1-(tert-Butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416)

Compound Description: BI 894416 is a potent and selective spleen tyrosine kinase (SYK) inhibitor under development for the treatment of severe asthma []. It undergoes metabolism primarily through the oxidation of its tert-butyl group.

(R)-4-((R)-1-((6-(1-(tert-Butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 1342561)

Compound Description: Similar to BI 894416, BI 1342561 is a potent and selective SYK inhibitor also intended for severe asthma treatment []. It shares a similar structure with BI 894416, with the key difference being a 2,3-dimethyl-2H-indazole moiety replacing the 2-methyl-2H-pyrazolo[4,3-c]pyridine in BI 894416.

(R)-3-((1-(5-Bromothiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-N-methyl-2'-(methylsulfonamido)-[1,1'-biphenyl]-4-carboxamide (15e)

Compound Description: Compound 15e is a BCATm inhibitor identified through a DNA-encoded library screening and demonstrates an IC50 of 2.0 μM against human BCATm []. Its binding mode within the BCATm catalytic site, adjacent to the PLP cofactor, has been elucidated through X-ray crystallography.

(2S)-1-(4-Ammoniobutyl)-2-(((5-((3,4-dichlorophenoxy)methyl)isoxazol-3-yl)oxy)methyl)pyrrolidin-1-ium chloride (Compound 51)

Compound Description: Compound 51 exhibits potent binding affinity for the σ2 receptor with a Ki value of 7.9 nM []. It displays antiproliferative effects against osteosarcoma cell lines, potentially through cell cycle disruption and apoptosis induction.

2-{1-[2-(2,3-Dihydrobenzofuran-5-yl)-2-oxo-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-A)

Compound Description: Imp-A is identified as a process impurity in the synthesis of darifenacin hydrobromide, an active pharmaceutical ingredient [].

2-[1-(2-Benzofuran-5-yl-ethyl)-pyrrolidin-3-yl]-2,2-diphenylacetamide (Imp-B)

Compound Description: Similar to Imp-A, Imp-B is another process impurity found during the synthesis of darifenacin hydrobromide [].

2-{1-[2-(2,3-Dihydrobenzofuran-5-yl)-ethyl]-1-oxy-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-C)

Compound Description: Imp-C, like Imp-A and Imp-B, is identified as a process impurity in the synthesis of darifenacin hydrobromide []. It is formed via oxidative degradation of darifenacin hydrobromide.

2-{1-[2-(7-Bromo-2,3-dihydrobenzofuran-5-yl)-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-D)

Compound Description: Imp-D is a process impurity observed during the synthesis of darifenacin hydrobromide [].

4-Methyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-N-ethylbenzenesulfonamide

Compound Description: This compound is a methylbenzenesulfonamide derivative synthesized and characterized for its potential as a small-molecule antagonist of the CCR5 receptor, a target for the prevention of human HIV-1 infection [].

4-(3-Chloro-2,5-dioxo-4-pyrrolidin-1-yl-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonohydrazide (Compound 4)

Compound Description: Compound 4 is a key intermediate in the synthesis of a series of imidosulfonylhydrazones designed as potential antibacterial and analgesic agents [].

(N-t-Butoxycarbonyl-S-acetamido-methyl-L-cysteinyl)-[1-asparagine, 5-valine]-angiotensin II (Compound 2)

Compound Description: Compound 2 is a synthetic derivative of angiotensin II, a peptide hormone that plays a key role in regulating blood pressure and electrolyte balance []. It acts as a full agonist at the angiotensin II receptor, albeit with lower potency compared to the native hormone.

Properties

CAS Number

2097934-10-4

Product Name

2-{[1-(Benzenesulfonyl)pyrrolidin-3-yl]oxy}-5-bromopyrimidine

IUPAC Name

2-[1-(benzenesulfonyl)pyrrolidin-3-yl]oxy-5-bromopyrimidine

Molecular Formula

C14H14BrN3O3S

Molecular Weight

384.25

InChI

InChI=1S/C14H14BrN3O3S/c15-11-8-16-14(17-9-11)21-12-6-7-18(10-12)22(19,20)13-4-2-1-3-5-13/h1-5,8-9,12H,6-7,10H2

InChI Key

UYZFTJJXEYFMQZ-UHFFFAOYSA-N

SMILES

C1CN(CC1OC2=NC=C(C=N2)Br)S(=O)(=O)C3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.